Cas no 327067-40-3 ((3,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol)

(3,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (3,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol
- 2-Furanmethanol, α-(3,4-dimethoxyphenyl)-5-methyl-
-
- MDL: MFCD02603511
- Inchi: 1S/C14H16O4/c1-9-4-6-12(18-9)14(15)10-5-7-11(16-2)13(8-10)17-3/h4-8,14-15H,1-3H3
- InChI Key: TXGWTFFFBMKXIQ-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(OC)C(OC)=C1)(C1=CC=C(C)O1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
(3,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A920485-1g |
(3,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol |
327067-40-3 | 97% | 1g |
$418.0 | 2024-04-20 | |
Chemenu | CM517178-1g |
(3,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol |
327067-40-3 | 97% | 1g |
$414 | 2023-03-10 | |
abcr | AB428911-5g |
3,4-Dimethoxyphenyl-(5-methyl-2-furyl)methanol |
327067-40-3 | 5g |
€1373.40 | 2023-09-04 | ||
abcr | AB428911-1g |
3,4-Dimethoxyphenyl-(5-methyl-2-furyl)methanol; . |
327067-40-3 | 1g |
€1621.70 | 2025-02-14 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652671-1g |
(3,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol |
327067-40-3 | 98% | 1g |
¥6510.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652671-5g |
(3,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol |
327067-40-3 | 98% | 5g |
¥18459.00 | 2024-08-02 | |
abcr | AB428911-1 g |
3,4-Dimethoxyphenyl-(5-methyl-2-furyl)methanol |
327067-40-3 | 1g |
€496.00 | 2023-06-16 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510827-1g |
(3,4-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol |
327067-40-3 | 97% | 1g |
¥2870.0 | 2023-03-11 | |
abcr | AB428911-5 g |
3,4-Dimethoxyphenyl-(5-methyl-2-furyl)methanol |
327067-40-3 | 5g |
€1373.40 | 2023-06-16 |
(3,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol Related Literature
-
1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
Additional information on (3,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol
Introduction to (3,4-Dimethoxyphenyl)-(5-Methylfuran-2-yl)Methanol (CAS No 327067-40-3)
(3,4-Dimethoxyphenyl)-(5-Methylfuran-2-yl)Methanol, identified by the CAS registry number 327067-40-3, is a unique organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a methoxy-substituted phenyl group and a methylfuran moiety. The combination of these functional groups contributes to its diverse chemical properties and reactivity.
The synthesis of (3,4-Dimethoxyphenyl)-(5-Methylfuran-2-yl)Methanol involves a series of carefully designed organic reactions. Recent advancements in synthetic chemistry have enabled the efficient construction of this compound through methods such as nucleophilic aromatic substitution and coupling reactions. These techniques not only enhance the yield but also ensure the purity required for high-quality research and industrial applications.
One of the most intriguing aspects of this compound is its biological activity. Studies have shown that (3,4-Dimethoxyphenyl)-(5-Methylfuran-2-yl)Methanol exhibits promising antioxidant properties, making it a potential candidate for use in nutraceuticals and skincare products. Additionally, its ability to interact with specific cellular pathways suggests its role in drug development targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The structural uniqueness of this compound also makes it an interesting subject for material science research. Its ability to form stable complexes with metal ions has led to investigations into its potential use in catalysis and sensor technology. Recent findings indicate that incorporating this compound into polymer matrices can enhance the mechanical and thermal properties of the resulting materials, opening new avenues for its application in advanced composites.
In terms of spectroscopic analysis, (3,4-Dimethoxyphenyl)-(5-Methylfuran-2-yl)Methanol has been thoroughly studied using techniques such as NMR, IR, and UV-vis spectroscopy. These analyses provide detailed insights into its electronic structure and intermolecular interactions, which are crucial for understanding its reactivity and stability under various conditions.
From an environmental standpoint, the biodegradability and toxicity of this compound are critical considerations. Preliminary studies suggest that it undergoes rapid biodegradation under aerobic conditions, reducing its environmental footprint. However, further research is needed to fully assess its impact on ecosystems and develop sustainable production methods.
In conclusion, (3,4-Dimethoxyphenyl)-(5-Methylfuran-2-yl)Methanol (CAS No 327067-40-3) is a multifaceted compound with a wide range of applications across different scientific domains. Its unique structure, coupled with recent advancements in synthetic and analytical techniques, positions it as a valuable asset in both academic research and industrial innovation.
327067-40-3 ((3,4-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol) Related Products
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
